ethyl N-(5-chloropyridin-2-yl)carbamate
CAS No.:
Cat. No.: VC11083355
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClN2O2 |
|---|---|
| Molecular Weight | 200.62 g/mol |
| IUPAC Name | ethyl N-(5-chloropyridin-2-yl)carbamate |
| Standard InChI | InChI=1S/C8H9ClN2O2/c1-2-13-8(12)11-7-4-3-6(9)5-10-7/h3-5H,2H2,1H3,(H,10,11,12) |
| Standard InChI Key | LCOSJBMCUBGWDL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NC1=NC=C(C=C1)Cl |
| Canonical SMILES | CCOC(=O)NC1=NC=C(C=C1)Cl |
Introduction
Structural and Molecular Characterization
Ethyl N-(5-chloropyridin-2-yl)carbamate belongs to the carbamate family, featuring an ethyl ester group linked to a carbamic acid moiety, which is further attached to a 5-chloropyridin-2-yl ring. The molecular weight of the compound is 200.62 g/mol, with a precise mass of 200.0352 Da (calculated using isotopic distributions). The chlorine atom at the 5-position of the pyridine ring introduces electron-withdrawing effects, influencing the compound’s reactivity in subsequent synthetic steps .
Key spectral data for characterization include:
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-NMR: Aromatic protons on the pyridine ring resonate between , while the ethyl group’s methylene and methyl protons appear as quartets () and triplets (), respectively .
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IR Spectroscopy: Strong absorption bands at confirm the presence of the carbonyl group in the carbamate .
Synthetic Methodologies
Carbamate Formation via Chloroformate Reaction
The most direct synthesis involves reacting 5-chloro-2-aminopyridine with ethyl chloroformate in the presence of a base such as triethylamine or pyridine. This one-step reaction proceeds under mild conditions () to yield the target compound with high purity :
Patents detailing analogous syntheses for related carbamates report yields exceeding 85% when using polar aprotic solvents like acetonitrile .
Alternative Routes: Isocyanate Intermediates
In some cases, the compound is synthesized via isocyanate intermediates. Treatment of 5-chloro-2-aminopyridine with phosgene generates the corresponding isocyanate, which subsequently reacts with ethanol to form the carbamate . While efficient, this method requires stringent safety protocols due to phosgene’s toxicity.
Physicochemical Properties
Limited experimental data are available for ethyl N-(5-chloropyridin-2-yl)carbamate, but inferences can be drawn from structurally similar compounds:
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Solubility: Moderately soluble in polar organic solvents (e.g., acetonitrile, dimethylformamide) but poorly soluble in water (<1 mg/mL at 25°C) .
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Stability: The carbamate bond is susceptible to hydrolysis under acidic or basic conditions, necessitating storage in anhydrous environments .
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Thermal Properties: Melting points for analogous carbamates range between 90–120°C, though precise values for this compound remain unreported .
Applications in Pharmaceutical Synthesis
Role in Edoxaban Production
Ethyl N-(5-chloropyridin-2-yl)carbamate is a precursor to tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, a key intermediate in Edoxaban synthesis . Edoxaban, a factor Xa inhibitor, relies on the pyridine-carbamate scaffold for binding affinity and metabolic stability.
Structure–Activity Relationship (SAR) Contributions
The 5-chloro substituent enhances lipophilicity and resistance to oxidative metabolism, while the carbamate group facilitates hydrogen bonding with target enzymes . Recent studies on carbamate-containing MAGL inhibitors highlight the importance of such structural motifs in optimizing pharmacokinetic profiles .
Analytical and Regulatory Landscape
Quality Control Methods
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HPLC: Reverse-phase chromatography with UV detection () is employed to assess purity, typically exceeding 98% .
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Mass Spectrometry: ESI-MS in positive ion mode confirms the molecular ion peak at m/z = 201.0 [M+H]^+ .
Regulatory Status
Future Directions and Research Gaps
While the compound’s utility in anticoagulant synthesis is well-established, further research is needed to:
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